6-Methylbenzoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWNDAUMBWLYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369304 | |
| Record name | 6-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-80-3 | |
| Record name | 6-Methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methylbenzoxazole and Derivatives
Classical and Contemporary Approaches to 6-Methylbenzoxazole Ring System Construction
The formation of the benzoxazole (B165842) ring is the cornerstone of synthesizing this compound and its derivatives. Over the years, numerous methods have been established, with the condensation of o-aminophenol precursors being a central strategy.
Cyclization Reactions Involving o-Aminophenol Precursors and Methyl-Substituted Analogues
The most fundamental and widely employed method for constructing the benzoxazole ring involves the cyclization of an ortho-substituted aminophenol with a suitable one-carbon synthon. In the context of this compound, the key starting material is 2-amino-4-methylphenol (B1222752).
Classical approaches often involve the condensation of 2-amino-4-methylphenol with carboxylic acids, acyl chlorides, or anhydrides, typically under harsh conditions requiring high temperatures and strong acids like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). For instance, the reaction of 2-amino-4-methylphenol with acetic anhydride (B1165640) can yield 2,6-dimethylbenzoxazole.
More contemporary methods have focused on the use of various catalysts to achieve higher yields and milder reaction conditions. A variety of reagents can be used for the cyclization, including:
Carboxylic Acids: Direct condensation with a carboxylic acid is a common method, often requiring a dehydrating agent or high temperatures.
Orthoesters: Reaction with orthoesters, such as triethyl orthoacetate, provides a route to 2-substituted benzoxazoles. academie-sciences.fr
Aldehydes: Condensation with aldehydes followed by oxidative cyclization is a prevalent one-pot procedure. Various oxidizing agents and catalysts have been employed for this transformation. acs.orgresearchgate.net
Cyanating Agents: For the synthesis of 2-aminobenzoxazoles, cyanating agents like cyanogen (B1215507) bromide (BrCN) have been used, though their toxicity is a significant drawback. ijpbs.com A less hazardous alternative, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), has been developed for the synthesis of 2-aminobenzoxazoles, including 6-methylbenzo[d]oxazol-2-amine, in the presence of a Lewis acid like BF₃·Et₂O. acs.org
The reaction of 2-amino-4-methylphenol with NCTS in refluxing 1,4-dioxane (B91453) with BF₃·Et₂O affords 6-methylbenzo[d]oxazol-2-amine in a 54% yield. acs.org
| Starting Material | Reagent | Product | Yield | Reference |
| 2-Amino-4-methylphenol | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), BF₃·Et₂O | 6-Methylbenzo[d]oxazol-2-amine | 54% | acs.org |
Multi-step Reaction Sequences for Functionalized 6-Methylbenzoxazoles
The synthesis of more complex and highly functionalized 6-methylbenzoxazoles often necessitates multi-step reaction sequences. msu.eduudel.eduyoutube.com These sequences allow for the introduction of various substituents onto the benzoxazole core, which can be crucial for tuning the molecule's properties.
A multi-step synthesis of 6-imino-2-oxo-3H-benzoxazoles provides a clear example of such a sequence. upb.ro The process begins with the synthesis of 2-oxo-3H-benzoxazole from 2-aminophenol (B121084) and urea. This is followed by N-methylation using dimethyl sulfate (B86663) to yield 3-methyl-2-oxo-3H-benzoxazole. Subsequent formylation with hexamethylenetetramine (HMTA) in polyphosphoric acid (PPA) introduces a carbaldehyde group at the 6-position. Finally, condensation of this aldehyde with various primary amines affords the target 6-imino-2-oxo-3H-benzoxazoles. upb.ro
Another strategy involves the transformation of 3-halo-N-acyl anilines into functionalized benzoxazoles using a continuous flow reactor. nih.gov This method proceeds through base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization to form an unstable lithiated benzoxazole intermediate, which is then quenched in-line with an electrophile to yield the substituted product. nih.gov
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazoles to reduce the environmental impact of chemical processes. chemmethod.com This includes the use of recyclable catalysts, environmentally benign solvents, and energy-efficient reaction conditions.
Utilization of Recyclable Catalytic Systems in Benzoxazole Formation
A key aspect of green benzoxazole synthesis is the development of heterogeneous and recyclable catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.
Several recyclable catalytic systems have been reported for benzoxazole synthesis:
Ionic Liquid Gels: A Brønsted acidic ionic liquid gel (BAIL gel) has been shown to be an efficient and reusable catalyst for the condensation of o-aminophenols with aldehydes under solvent-free conditions. acs.orgnih.gov The catalyst can be recovered by centrifugation and reused. acs.org
Copper(II) Ferrite (B1171679) Nanoparticles: Air-stable and recyclable copper(II) ferrite nanoparticles serve as an effective catalyst for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. These magnetic nanoparticles can be recovered using an external magnet. organic-chemistry.org
CdO Nanoparticles: Cadmium oxide nanoparticles have been utilized as a mild and recyclable catalyst for the condensation of aromatic aldehydes with 2-aminophenol via a grinding method, offering a solvent-free and efficient route to 2-aryl benzoxazoles. oiccpress.com
PEG-SO3H: Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) is an economical and reusable catalyst for the synthesis of various benzoxazole derivatives. researchgate.net
Nanostructured Cu₂O: Nanostructured copper(I) oxide has been employed as a recyclable catalyst for the synthesis of benzimidazole (B57391) and quinoxaline (B1680401) derivatives, with potential applications for benzoxazole synthesis under green conditions. bohrium.com
Environmentally Benign Synthetic Protocols for Methylated Benzoxazole Scaffolds
The development of environmentally friendly protocols extends beyond recyclable catalysts to include the use of green solvents and reaction conditions. Water is a highly desirable green solvent, and methods for benzoxazole synthesis in aqueous media have been developed. organic-chemistry.org For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in water. organic-chemistry.org
Polyethylene glycol (PEG) has also been explored as a green solvent for the synthesis of benzoxazole derivatives. researchgate.net An amination reaction of various benzoxazoles, including this compound, with secondary amines has been successfully carried out using a reusable ionic liquid as a catalyst, demonstrating a green approach to functionalized benzoxazoles. mdpi.com The use of molecular iodine, an eco-friendly catalyst, has also been reported for the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov
Palladium-Catalyzed and Other Metal-Mediated Synthetic Routes to this compound Derivatives
Transition metal catalysis has become an indispensable tool in organic synthesis, and the construction and functionalization of the benzoxazole ring are no exception. Palladium and copper are among the most frequently used metals for these transformations.
Palladium-catalyzed reactions offer powerful methods for forming C-C and C-N bonds, enabling the synthesis of a wide range of functionalized benzoxazoles. acs.org For instance, palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize 6-arylated dopamine (B1211576) derivatives, showcasing a method applicable to the arylation of a 6-substituted scaffold. mdpi.com Palladium catalysis has also been employed in the C-H activation of anilines for subsequent functionalization. rsc.org A palladium-supported nanocatalyst has been used for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes. rsc.org
Copper-catalyzed or mediated reactions are also prevalent in benzoxazole synthesis. organic-chemistry.org A general method for the formation of benzoxazoles involves the copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org Copper(II) oxide nanoparticles have been used as a ligand-free, heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, though not specifically benzoxazoles, it highlights the potential of bimetallic systems. rsc.org Furthermore, a combined catalyst of a Brønsted acid and copper iodide has been used for the synthesis of 2-methylbenzoxazole (B1214174) from 2-aminophenols and β-diketones. ijpbs.com
| Metal Catalyst | Reactants | Product Type | Reference |
| Palladium | 3-Halo-N-acyl anilines | Functionalized benzoxazoles | nih.gov |
| Palladium | N-phenylacetamides | 2-Methylbenzoxazoles | acs.org |
| Palladium/Copper | Enamides and water | Trisubstituted oxazoles | rsc.org |
| Copper(II) oxide nanoparticles | o-Bromoaryl derivatives | Substituted benzoxazoles | organic-chemistry.org |
| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | Benzoxazoles | organic-chemistry.org |
| Brønsted Acid/Copper Iodide | 2-Aminophenols, β-Diketones | 2-Methylbenzoxazole | ijpbs.com |
Solid-Phase Synthesis Techniques for Benzoxazole Libraries
Solid-phase synthesis has emerged as a powerful strategy for the combinatorial generation of benzoxazole libraries, offering significant advantages over traditional solution-phase methods. google.com By anchoring the starting materials to a solid support, such as a resin, intermediates can be easily purified by simple filtration and washing, and excess reagents can be driven to completion. google.comgoogle.com.na This methodology is particularly well-suited for the construction of large and diverse molecular libraries for high-throughput screening.
A common approach involves the immobilization of a precursor, such as an aminophenol, onto a solid support. google.comnih.gov For instance, N-protected 3-nitrotyrosine (B3424624) can be coupled to a polystyrene resin via a Wang-type linker. nih.govacs.org Subsequent deprotection of the amine, followed by reductive alkylation and acylation, introduces points of diversity into the molecule. The nitro group is then reduced, and a dehydrative cyclization yields the resin-bound benzoxazole. nih.govacs.org This "mix and split" strategy allows for the creation of vast libraries of compounds. nih.gov
Another innovative solid-phase technique utilizes a thioether linkage as a "safety-catch" linker. acs.org In this method, a Merrifield resin reacts with 2-aminophenols and carbon disulfide to form a polymer-bound 2-mercaptobenzoxazole. acs.orgacs.orgnih.gov Oxidation of this intermediate followed by treatment with various amines cleaves the product from the resin and simultaneously introduces another element of diversity, yielding a library of 2-aminobenzoxazole (B146116) derivatives. acs.orgacs.orgnih.gov Further functionalization can be achieved by reducing a nitro group on the benzoxazole scaffold to an amine, which can then be reacted with acid chlorides or isocyanates to generate 6-functionalized 2-aminobenzoxazoles. acs.orgnih.gov
The choice of solid support and linker is crucial for the success of solid-phase synthesis. acs.org The support must be stable to the reaction conditions, while the linker must be selectively cleavable to release the final product without degradation. acs.org The use of a safety-catch linker, which requires an activation step before cleavage, provides an additional layer of control and allows for further diversification of the library. acs.org
Optimization of Reaction Conditions for Enhanced Yield and Regioselectivity
The optimization of reaction conditions is paramount for achieving high yields and controlling the regioselectivity of benzoxazole synthesis. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and the nature of the starting materials.
Catalysis and Reaction Medium:
A variety of catalysts have been explored to promote the cyclization of precursors to benzoxazoles. For instance, copper(II)-catalyzed C-H functionalization/C-O bond formation has been shown to be an efficient method for synthesizing functionalized benzoxazoles. acs.orgcapes.gov.brnih.gov Using dichlorobenzene as a solvent at 160 °C with air as the terminal oxidant allows for high functional group tolerance. acs.orgcapes.gov.brnih.gov In some cases, the use of deep eutectic solvents, such as a mixture of zinc chloride and ethylene (B1197577) glycol, can provide high yields of C2-arylated benzoxazoles in the absence of other additives. semanticscholar.org
The choice of solvent can also significantly impact the reaction outcome. For instance, in the synthesis of 2-aminobenzoxazoles, changing the solvent was explored to improve the workup and isolated yield, although in one study, none of the tested solvents led to a higher yield. acs.org
Temperature and Reaction Time:
Temperature is a critical factor in many benzoxazole syntheses. Low temperatures, often between -100°C and room temperature, are preferred for the condensation of methylbenzoxazoles with aromatic aldehydes in the presence of a strong base to minimize side reactions. google.com Conversely, higher temperatures are often required for cyclodehydration reactions. For example, the formation of benzoxazoles from N-(2-hydroxyphenyl) carboxamides is typically accomplished by acid-catalyzed cyclodehydration at high temperatures. core.ac.uk
Regioselectivity:
Controlling the position of substituents on the benzoxazole ring is a significant challenge. The inherent directing effects of the substituents on the starting materials play a crucial role. For example, in the copper-catalyzed synthesis of benzoxazoles, substrates with a halogen or methoxy (B1213986) substituent at the meta position of the anilide precursor regioselectively cyclize at the less sterically hindered 6-position to produce 5-substituted benzoxazoles. acs.org In contrast, a directing group at the meta position can lead to the selective formation of 7-substituted benzoxazoles. acs.orgcapes.gov.brnih.gov Palladium-catalyzed C-H bond arylation has also been developed for the regioselective functionalization of benzoxazoles at the C7 position. acs.org
The following table summarizes the optimization of various reaction parameters from different studies:
Table 1: Optimization of Reaction Conditions for Benzoxazole Synthesis
| Reaction Type | Catalyst | Solvent | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| C2-Arylation | [ZnCl2][ethylene glycol]4 | Solvent-free | 120 °C | High yield and selectivity for C2-arylation. | semanticscholar.org |
| C-H Functionalization | Copper(II) | Dichlorobenzene | 160 °C | Air as oxidant, high functional group tolerance. | acs.orgcapes.gov.brnih.gov |
| Cyclization | BF3·Et2O | 1,4-Dioxane | Reflux | Optimized for the synthesis of 2-aminobenzoxazoles. | acs.org |
| Condensation | Potassium t-butoxide | Toluene/THF | -50 °C to room temp | Low temperature minimizes dimer formation. | google.com |
Compound Information
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 79042 |
| Benzoxazole | 9253 |
| 3-Nitrotyrosine | 65142 |
| 2-Aminophenol | 5742 |
| Carbon disulfide | 6348 |
| Merrifield resin | 62657 |
| 2-Mercaptobenzoxazole | 7724 |
| 6-Nitrobenzoxazole | 80009 |
| 2-Aminobenzoxazole | 67448 |
| Zinc chloride | 3007855 |
| Ethylene glycol | 174 |
| Dichlorobenzene | 7239 |
| Potassium t-butoxide | 2724451 |
| Toluene | 1140 |
| Tetrahydrofuran | 8028 |
| Palladium(II) chloride | 24290 |
| Boron trifluoride etherate | 8011 |
Chemical Reactivity and Reaction Mechanisms of 6 Methylbenzoxazole Scaffolds
Electrophilic Aromatic Substitution Patterns on the 6-Methylbenzoxazole Core
Electrophilic aromatic substitution (EAS) on the this compound core is directed by the combined electronic effects of the fused oxazole (B20620) ring and the methyl group substituent. The benzoxazole (B165842) system itself, due to the electron-donating nature of the oxygen atom and the electron-withdrawing nature of the nitrogen atom, influences the reactivity of the benzene (B151609) ring. organicchemistrytutor.com Generally, the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, activating it towards electrophilic attack, particularly at positions para and ortho to the oxygen (positions 6 and 4). cymitquimica.comualberta.ca Conversely, the nitrogen atom tends to withdraw electron density. organicchemistrytutor.com
In this compound, the C6 position is already substituted. The methyl group at this position is an activating, ortho-para director, further enhancing the electron density at positions 5 and 7. ualberta.ca Therefore, the ultimate position of substitution for an incoming electrophile results from the competition between the directing effects of the oxazole ring (favoring position 4) and the methyl group (favoring positions 5 and 7).
The specific outcome often depends on the reaction conditions and the nature of the electrophile. For instance, in reactions involving derivatives like trans-2-[β-(2-furyl)vinyl]benzoxazole, electrophilic substitution reactions such as nitration, bromination, and acylation have been shown to occur on the benzoxazole ring, yielding 5-substituted derivatives. researchgate.net This suggests a dominant directing effect towards the position ortho to the methyl group and meta to the oxazole nitrogen under these conditions.
Nucleophilic Additions and Substitutions at the Oxazole Ring of this compound
The oxazole ring in this compound, particularly the C2 position, is susceptible to nucleophilic attack. This reactivity is due to the electron-withdrawing character of the adjacent nitrogen and oxygen atoms, which renders the C2 carbon electrophilic. While the oxazole ring can be prone to cleavage under nucleophilic conditions, direct substitution at the C2 position is also a known reaction pathway. slideshare.netpharmaguideline.com
A notable example is the direct C-H amination of the benzoxazole core. This compound can react satisfactorily with various secondary amines, such as diallylamine (B93489) and dibenzylamine, to furnish the corresponding 2-aminobenzoxazole (B146116) derivatives in good to excellent yields. acs.org This type of reaction typically proceeds under oxidative conditions, often catalyzed, which facilitates the substitution of a hydrogen atom at the C2 position with a nucleophilic amine.
While strong nucleophiles or harsh reaction conditions can lead to the cleavage of the oxazole ring, carefully controlled reactions allow for functionalization at the C2 position, providing a valuable method for synthesizing a variety of substituted benzoxazole derivatives. pharmaguideline.com
Heterocyclic Ring Opening and Rearrangement Pathways of this compound Derivatives
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, demonstrating its latent instability compared to more robust aromatic systems like benzene. This reactivity is often observed under strongly basic or acidic conditions, or through photochemical induction. tandfonline.comresearchgate.net
For example, benzoxazole derivatives have been shown to undergo ring cleavage to form hydroxyanilides in the presence of a strong base at elevated temperatures. This occurs via nucleophilic attack on the C2 carbon, leading to the scission of the C-O bond of the oxazole ring. Research on aliphatic benzoxazoles has demonstrated their instability in the presence of base, with significant hydrolysis observed even at room temperature. tandfonline.com
Cycloaddition reactions can also lead to rearrangements. The adducts formed from the reaction of this compound with diphenylketen, for instance, can subsequently react with nucleophiles, sometimes involving the dissociation of the adduct and rearrangement. rsc.org Photochemical conditions can also induce rearrangements in related polycyclic benzoxazole structures, leading to ring contraction and the formation of bibenzoxazole-like products.
Metal Coordination and Ligand Behavior of this compound
This compound and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The coordinating ability stems from the presence of heteroatoms, specifically the nitrogen and oxygen of the oxazole ring, which can act as Lewis basic sites to bind to metal centers. iosrjournals.orgresearchgate.net The π-electrons of the aromatic system can also participate in metal binding. iosrjournals.org
The specific mode of coordination can vary. Benzoxazoles can act as monodentate ligands, typically binding through the more basic nitrogen atom, or as bidentate chelating agents, involving both the nitrogen and oxygen atoms. This versatility allows for the formation of diverse metal complexes with different geometries and properties.
This compound and its parent compound, 2-methylbenzoxazole (B1214174), have been shown to form complexes with transition metal halides. nih.govscilit.com A study investigating the bonding modes of benzoxazole (box) and 2-methylbenzoxazole (Mebox) with halide precursors of zinc (Zn) and palladium (Pd) revealed the formation of several stable complexes. nih.gov
Examples of such complexes include those with zinc halides and palladium halides. Structural analysis of these complexes consistently shows the benzoxazole ligand binding to the metal center through its nitrogen atom in a κ¹N bonding motif. nih.gov This indicates a preference for coordination via the nitrogen atom over the oxygen atom in these systems. Complexes with antimony(III) and bismuth(III) halides have also been synthesized, demonstrating a broad reactivity of the benzoxazole core towards metal halides. scilit.comresearchgate.net
The bonding in metal complexes of this compound is primarily governed by Lewis acid-base interactions between the metal ion (Lewis acid) and the heteroatoms of the ligand (Lewis base). libretexts.org As established with metal halide complexes, the most common bonding mode for simple benzoxazoles is monodentate coordination through the nitrogen atom (κ¹N). nih.gov
However, when additional coordinating groups are present on the benzoxazole scaffold, more complex bonding behaviors are observed. For instance, phosphonated benzoxazole derivatives can act as bidentate, chelating PO,N donors. researchgate.net Similarly, other derivatives have been shown to act as mononegative, tridentate ligands. The resulting coordination geometries are diverse and depend on the metal ion, the specific ligand structure, and the stoichiometry of the complex. Common geometries for coordination compounds include octahedral, tetrahedral, and square planar arrangements. libretexts.org In the case of Ni(2-Me-bo)₂(NO₃)₂, a polymeric structure with bridging nitrate (B79036) groups has been suggested, while other nitrato-complexes feature bidentate nitrato-groups. sci-hub.se This highlights the structural diversity achievable with benzoxazole-based ligands.
Computational and Theoretical Investigations of 6 Methylbenzoxazole
Density Functional Theory (DFT) Studies on 6-Methylbenzoxazole Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.descispace.comnih.gov It is a powerful tool for predicting the properties of molecules based on their electron density. mpg.descispace.com
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and kinetic stability of a molecule. physchemres.org The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing molecular stability. A smaller energy gap generally indicates higher chemical reactivity. semanticscholar.orgwuxibiology.com
DFT calculations are employed to determine the energies of the HOMO and LUMO orbitals. iosrjournals.org For instance, studies on benzoxazole (B165842) derivatives have utilized DFT to calculate the HOMO-LUMO energy gap to understand their chemical reactivity. semanticscholar.org A smaller gap suggests that the molecule can be easily excited, indicating greater reactivity. semanticscholar.org The HOMO-LUMO gap can be used to understand the biological activity of these compounds. semanticscholar.org
Prediction of Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity Index)
From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be derived. These descriptors provide a quantitative measure of the reactivity and stability of a molecule. physchemres.orgiosrjournals.orgjmaterenvironsci.com
Electronegativity (χ): This is a measure of the power of an atom or a group of atoms in a molecule to attract electrons to itself. It is calculated as the negative of the chemical potential. jmaterenvironsci.com
Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." jmaterenvironsci.com
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. iosrjournals.orgscielo.org.mx A higher electrophilicity index indicates a greater capacity to act as an electrophile. iosrjournals.orgjmaterenvironsci.com
These reactivity descriptors are calculated using the energies of the HOMO and LUMO orbitals. iosrjournals.orgjmaterenvironsci.com For example, in a study of 2-Thiobenzyl-6-Methylbenzoxazole, these parameters were calculated to understand its behavior. iosrjournals.org
Molecular Docking Simulations for Ligand-Receptor Interactions of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemmethod.comresearchgate.netekb.eguomustansiriyah.edu.iq This method is extensively used in drug design to understand how a ligand (a small molecule like a this compound derivative) might interact with a protein receptor at the atomic level. chemmethod.comnih.gov
The process involves preparing the 3D structures of both the ligand and the receptor. chemmethod.com Docking algorithms then explore various possible binding poses of the ligand within the receptor's binding site and score them based on their binding affinity. uomustansiriyah.edu.iq Studies on benzoxazole derivatives have shown their potential to interact with various biological targets, including enzymes and receptors implicated in diseases like cancer and viral infections. chemmethod.comresearchgate.net For instance, research on certain benzoxazole derivatives has revealed their inhibitory effects against targets like HIV. chemmethod.com The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor are analyzed to understand the basis of the molecular recognition. chemmethod.com
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajphs.comresearchgate.netdiva-portal.org QSAR models are developed by correlating physicochemical or structural features of molecules, known as molecular descriptors, with their experimentally determined biological activities. ajphs.comdiva-portal.org
For this compound analogues, QSAR studies can be employed to predict their biological activities, such as antimicrobial or anticancer effects. researchgate.net The process involves several steps:
Data Preparation: A dataset of compounds with known biological activities is compiled. ajphs.com
Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) are calculated for each compound. ajphs.com
Model Generation and Validation: Statistical methods are used to build a QSAR model that relates the descriptors to the activity. The model's predictive power is then validated. nih.govajphs.com
QSAR models can guide the design of new, more potent analogues by identifying the key structural features that influence their activity. researchgate.net
Conformational Analysis and Intermolecular Interactions of Methylbenzoxazole Structures
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comnih.govsastra.edu The conformation of a molecule can significantly influence its physical, chemical, and biological properties. For methylbenzoxazole structures, understanding their preferred conformations is crucial for predicting their interactions with other molecules. researchgate.net
Computational methods, such as molecular mechanics, are used to determine the relative energies of different conformers and identify the most stable ones. researchgate.net The planarity of the benzoxazole ring system and the orientation of substituents are key aspects of their conformation. researchgate.net
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in the solid-state packing of these molecules and their binding to biological receptors. researchgate.net X-ray crystallography studies on benzoxazole derivatives have provided detailed information about their three-dimensional structures and the nature of their intermolecular interactions. researchgate.net
Computational Studies on Redox Properties of this compound Derivatives for Energy Applications
Computational methods are also valuable for investigating the redox properties of this compound derivatives, which is relevant for their potential use in energy applications like organic batteries. researchgate.netajol.info The redox potential of a molecule, which is its tendency to gain or lose electrons, can be predicted using DFT calculations. ajol.info
These studies often focus on how different substituents on the benzoxazole core affect the redox potentials. ajol.info By calculating properties like electron affinity and ionization potential, researchers can screen for derivatives with desirable electrochemical characteristics. researcher.life The insights gained from these computational studies can guide the synthesis of new organic materials with tailored redox properties for energy storage systems. researchgate.netnih.gov
Biological Activities and Mechanisms of Action of 6 Methylbenzoxazole Derivatives
Antimicrobial Efficacy of 6-Methylbenzoxazole Compounds
The benzoxazole (B165842) nucleus is a key pharmacophore in the development of new antimicrobial agents. The incorporation of a methyl group at the 6-position, along with other substitutions, has led to the discovery of compounds with significant antibacterial and antifungal properties.
Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govesisresearch.org The nature and position of substituents on the benzoxazole ring system play a crucial role in determining the potency and spectrum of these compounds.
In one study, a series of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles were synthesized and evaluated for their in vitro antimicrobial activity. The results indicated that these compounds possess a wide range of antibacterial activity. nih.gov Specifically, compounds 4b and 4c in this study showed notable activity against Staphylococcus aureus, a Gram-positive bacterium, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.gov Furthermore, compound 5a exhibited significant antibacterial activity against the Gram-negative bacterium Pseudomonas aeruginosa with a MIC value of 25 µg/mL, which was more potent than the control drugs tetracycline (B611298) and streptomycin. nih.gov
Another study involving 2,5- and/or 6-substituted benzoxazoles also reported a broad spectrum of antibacterial activity. esisresearch.org While a benzimidazole (B57391) derivative was the most active against the tested Gram-positive strains, the benzoxazole derivatives showed significant activity against the Gram-negative bacterium Pseudomonas aeruginosa, with MIC values of 50 µg/mL. esisresearch.org This level of activity was comparable to tetracycline and more potent than streptomycin. esisresearch.org
The mechanism of antibacterial action for benzoxazole derivatives is believed to involve the inhibition of essential bacterial enzymes. Their structural similarity to nucleotides allows them to interact with biopolymers like DNA, potentially inhibiting enzymes such as DNA gyrase, which is vital for bacterial DNA replication. esisresearch.org
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4b | Staphylococcus aureus | 12.5 | nih.gov |
| 4c | Staphylococcus aureus | 12.5 | nih.gov |
| 5a | Pseudomonas aeruginosa | 25 | nih.gov |
| Compounds 7-9 | Pseudomonas aeruginosa | 50 | esisresearch.org |
In addition to their antibacterial effects, this compound derivatives have also been investigated for their antifungal properties. Several studies have reported their efficacy against various fungal pathogens, particularly Candida albicans.
In the same study that highlighted their antibacterial action, 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles were tested against C. albicans. nih.gov Derivative 4c was identified as the most active among the synthesized compounds, with a MIC value of 12.5 µg/mL. nih.gov While this was less potent than the control drugs oxiconazole (B1677861) and haloprogin, it still represents a significant level of antifungal activity. nih.gov
Another study focusing on 2,5- and/or 6-substituted benzoxazoles also demonstrated their antimycotic potential against C. albicans, with MIC values ranging from 25 to 50 µg/mL. esisresearch.org Quantitative structure-activity relationship (QSAR) analyses on 5- or 6-methyl-2-substituted benzoxazoles have suggested that the hydrophobic properties of the substituents at the R2 position are indicative of their antifungal activity against C. albicans. sphinxsai.com
**Table 2: Antifungal Activity of Selected this compound Analogues against *Candida albicans***
| Compound/Derivative Series | MIC (µg/mL) | Reference |
|---|---|---|
| Derivative 4c | 12.5 | nih.gov |
| 2,5- and/or 6-substituted benzoxazoles | 25-50 | esisresearch.org |
Anticancer Potential and Cytotoxic Activities of this compound Derivatives
The benzoxazole scaffold is a prominent feature in many compounds with potent anticancer and cytotoxic activities. researchgate.net The structural versatility of this compound derivatives allows for the design of molecules that can selectively target cancer cells and interfere with key oncogenic pathways.
Numerous studies have demonstrated the ability of this compound derivatives to inhibit the proliferation of various cancer cell lines and induce apoptosis, a programmed cell death pathway that is often dysregulated in cancer. smolecule.comnih.gov
For instance, a novel series of benzoxazoles were designed and synthesized, showing significant anticancer activities against several cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). researchgate.net The antiproliferative effects of these compounds were concentration-dependent. nih.gov
The induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects. nih.gov In one study, treatment of breast cancer cell lines (MCF-7 and MDA-MB-231) with specific 2-substituted benzoxazole derivatives led to a remarkable over-expression of the caspase-9 protein, a key initiator of the apoptotic cascade. nih.gov This was accompanied by cell cycle arrest at the G2/M phase and a high affinity for annexin (B1180172) V binding, which are hallmarks of apoptosis. nih.gov Similarly, other research has shown that tested benzoxazole derivatives induced apoptosis in the A549 lung cancer cell line. researchgate.net A benzoxazole derivative, compound XI, was found to induce a significant apoptotic effect in HepG2 cells and inhibit their growth at the Pre-G1 phase. nih.gov
The anticancer activity of this compound derivatives is often attributed to their interaction with specific biological targets within oncological pathways. researchgate.net
One important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. researchgate.net Several this compound derivatives have been shown to be potent inhibitors of VEGFR-2. researchgate.net For example, compounds 5e and 5c from one study potently inhibited VEGFR-2 with IC50 values lower than the reference drug sorafenib. researchgate.net Molecular docking studies have helped to elucidate the binding patterns and affinity of these compounds toward the VEGFR-2 active site. researchgate.net
Another critical target is the enzyme Nicotinamide phosphoribosyltransferase (NAMPT), which is upregulated in various cancers. nih.gov A novel NAMPT inhibitor, A4276, which contains a this compound group, has been discovered. nih.govthno.org The this compound moiety of A4276 interacts with specific amino acid residues in the active site of NAMPT. thno.orgresearchgate.net
Furthermore, some benzoxazole derivatives have been found to inhibit Epidermal Growth Factor Receptor (EGFR), another key protein in cancer development. nih.gov Certain compounds showed higher potency against mutated EGFR than the standard drug erlotinib. nih.gov Docking studies have confirmed that these derivatives display binding modes with EGFR and aromatase enzymes that are comparable to reference ligands. nih.gov
Anti-inflammatory Properties of this compound Scaffolds
The benzoxazole scaffold is also associated with significant anti-inflammatory properties. sphinxsai.comsmolecule.comontosight.ai Inflammation is a critical component of many diseases, and the development of novel anti-inflammatory agents is an active area of research.
Antitubercular Activity of Methylated Benzoxazole Compounds
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. Methylated benzoxazole derivatives have shown promise in this area.
Several novel derivatives of 6-methyl benzoxazole have been synthesized and evaluated for their in-vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The Alamar Blue dye assay is a common method used to determine the minimum inhibitory concentration (MIC), which is the lowest drug concentration that prevents the color change of the dye from blue to pink, indicating an absence of bacterial growth. jazindia.comijpsr.com
In one study, a series of [(benz-imidazole)-2-methyl thio]-5-methyl, benz-oxazole derivatives were tested. ijpsr.com Compounds G8 and G9, which are substituted with 4'-methoxy benzyl (B1604629) and 3'-bromo benzyl groups respectively, demonstrated sensitivity against M. tuberculosis at concentrations of 100 µg/ml and 50 µg/ml. ijpsr.com Other derivatives in the same series, G7 (4'-fluoro benzyl) and G10 (3'-chloro benzyl), were only sensitive at the higher concentration of 100 µg/ml. ijpsr.com
Another study synthesized a different set of 6-methyl benzoxazole derivatives (G3-G6) from 4-methyl-2-aminophenol. jazindia.com The results from the Alamar Blue dye test showed that derivatives G3, G5, and G6 were sensitive at 100 µg/ml and 50 µg/ml, while G4 showed resistance at these concentrations. jazindia.com
Furthermore, research into highly lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles has also revealed significant antimycobacterial activity. nih.gov While not all are 6-methyl derivatives, the methylation and other substitutions on the benzoxazole core are crucial for their action. These compounds were tested against various mycobacterium strains, including M. tuberculosis, with MIC values ranging from 16 to 500 μmol·L-1. nih.gov This indicates that the benzoxazole scaffold, particularly when appropriately substituted to increase lipophilicity, is a viable pharmacophore for developing new antitubercular drugs. nih.govniscpr.res.in
Enzyme Inhibition Studies of this compound Derivatives
The ability of this compound derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic potential. This inhibition can disrupt critical pathways in pathogens or diseased cells.
α-Amylase Enzyme Inhibition
α-Amylase is a key enzyme in carbohydrate digestion, breaking down starch into simpler sugars. d-nb.infoajol.info Inhibiting this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a common issue in type 2 diabetes. ajol.info While extensive research exists on α-amylase inhibitors from various plant and synthetic sources, specific studies focusing solely on this compound derivatives are less common. ajol.infonih.govresearchgate.net However, the broader class of benzoxazole and related heterocyclic derivatives has been investigated. For instance, studies on benzodioxole and benzimidazole derivatives have shown potent α-amylase inhibitory activity, with some compounds exhibiting lower IC50 values (indicating higher potency) than the standard drug, acarbose. d-nb.inforesearchgate.net These findings suggest that the benzoxazole scaffold is a promising starting point for designing α-amylase inhibitors, though more direct research on 6-methyl substituted variants is needed to confirm their specific efficacy. d-nb.infod-nb.info
Other Enzymatic Targets
Beyond α-amylase, this compound derivatives have been shown to inhibit other crucial enzymes.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gova-z.lu Several studies have designed and synthesized novel benzoxazole derivatives as potential VEGFR-2 inhibitors. nih.gova-z.lunih.govsemanticscholar.org In one study, the most potent anti-proliferative compound, a benzoxazole derivative known as 12l, exhibited a promising VEGFR-2 inhibitory activity with an IC50 value of 97.38 nM. nih.govsemanticscholar.orgresearchgate.net Another series of derivatives also showed high activity, with compound 14o reducing VEGFR-2 protein concentration to 586.3 pg/ml. a-z.lunih.gov Molecular docking studies confirm that these molecules can fit into the enzyme's active site, interacting with key amino acids similarly to known inhibitors like sorafenib. nih.govresearchgate.net
DNA Topoisomerase: DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them a target for anticancer drugs. mdpi.comijpsonline.com Benzoxazole derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. mdpi.com The planar benzoxazole ring system is crucial for this activity, likely through its interaction with the DNA-enzyme complex. nih.govmdpi.com
Investigation of Biological Targets and Pathways Mediated by this compound Structures
The therapeutic effects of this compound derivatives are rooted in their interactions with specific biomolecules and the subsequent modulation of cellular pathways.
DNA and Biopolymer Interactions
The structural similarity of the benzoxazole ring system to natural purine (B94841) nucleic bases allows these compounds to interact with biopolymers like DNA. jocpr.com This interaction is a primary mechanism for their anticancer and antimicrobial activities. nih.govnih.gov
The primary mode of non-covalent interaction is DNA intercalation, where the planar benzoxazole molecule inserts itself between the base pairs of the DNA double helix. nih.govperiodikos.com.br This binding can stabilize the DNA helix, as evidenced by increases in the DNA melting temperature. researchgate.net This intercalation can disrupt DNA replication and transcription, ultimately inhibiting cell proliferation. nih.gov Another mode of interaction is minor groove binding, particularly in AT-rich sequences of DNA. nih.gov The specific nature of the interaction and its strength are influenced by the substituents on the benzoxazole ring. periodikos.com.brcnr.it
Receptor Binding and Modulation
In addition to interacting with enzymes and DNA, this compound derivatives can bind to and modulate the function of various cellular receptors.
VEGFR-2: As discussed in the enzyme inhibition section, benzoxazole derivatives act as potent inhibitors of the VEGFR-2 tyrosine kinase receptor. nih.govresearchgate.net This binding prevents the receptor's activation by vascular endothelial growth factor, thereby inhibiting downstream signaling pathways that lead to angiogenesis. a-z.lunih.gov This mechanism is central to their anti-cancer properties. For example, compound 12l was found to arrest the cell cycle and induce apoptosis in cancer cells, effects which are directly linked to its inhibition of VEGFR-2. nih.govsemanticscholar.orgresearchgate.net
Serotonin (5-HT3) Receptors: Certain 2-substituted benzoxazole derivatives have been evaluated as partial agonists for the 5-HT3 receptor, which is heavily involved in gastrointestinal motility. acs.org A derivative, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (6v), showed high binding affinity for this receptor and acted as a partial agonist. acs.org This modulation of the 5-HT3 receptor suggests potential therapeutic applications for conditions like irritable bowel syndrome (IBS). acs.org
Melatonin (B1676174) Receptors: A series of benzoxazole derivatives have been synthesized and evaluated as ligands for melatonin receptors (MT1 and MT2). nih.govresearchgate.net The binding affinity of these compounds was determined using radioligand assays, and several derivatives were identified as potent melatonin receptor agonists. nih.govresearchgate.net This activity highlights their potential for development as agents to treat sleep disorders or other conditions regulated by melatonin.
Applications of 6 Methylbenzoxazole in Advanced Materials and Other Fields
Use of 6-Methylbenzoxazole in Materials Science Applications
The inherent stability and reactivity of the benzoxazole (B165842) scaffold make it a valuable building block in materials science. cymitquimica.com Functionalized derivatives of this compound are utilized as key components in the synthesis of advanced materials, including redox-active polymers for energy storage and high-performance polybenzoxazoles.
There is a growing research interest in developing sustainable energy storage systems, with redox-active organic materials emerging as a promising alternative to traditional inorganic materials used in batteries. osti.govnih.gov Organic molecules offer advantages such as structural tunability and sustainability. osti.gov Benzoxazole derivatives are among the heterocyclic compounds being investigated as redox-active moieties for potential use in organic radical batteries. nih.gov
A combined theoretical and experimental screening approach has been employed to identify promising benzoxazole, benzimidazole (B57391), and benzothiazole (B30560) derivatives for this purpose. nih.gov These molecules can be incorporated into a polymer backbone, serving as the active material in an organic battery. nih.govmdpi.com The research focuses on the synthesis and electrochemical characterization of these compounds to evaluate their potential as anode materials. nih.gov The development of such multifunctional organic materials is a key area of research in organic materials chemistry. researchgate.net
Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. ntnu.noresearchgate.net They are often used in demanding applications, such as in the microelectronics industry as insulation and protective layers. google.com Soluble PBO precursors, typically poly(o-hydroxyamide)s (PHAs), are first synthesized and then converted into the final insoluble PBO through a thermal cyclization process. titech.ac.jp
Derivatives of this compound serve as important monomers and intermediates in the synthesis of these PBO precursors. For instance, 2-chloromethyl-6-methylbenzoxazole has been synthesized as a potential monomer for creating PBOs. tandfonline.com The research in this area focuses on creating new functionalized benzoxazoles that can facilitate polymerization and lead to PBOs with desired properties. tandfonline.com While the synthesis of some complex benzoxazole cyclic dimers for vapor phase deposition has proven challenging, the development of functionalized monomers like halomethyl derivatives of this compound continues to be an active area of investigation for producing PBOs. tandfonline.com
Role of this compound Derivatives as Corrosion Inhibitors
Derivatives of this compound have demonstrated significant potential as effective corrosion inhibitors, particularly for metals like copper and mild steel in acidic environments. iosrjournals.orgui.edu.ng The protective action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. iosrjournals.org This inhibition is largely attributed to the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons in their molecular structure, which act as centers for adsorption. iosrjournals.orgui.edu.ng
One notable derivative, 2-Thiobenzyl-6-methylbenzoxazole (2-TB6MBXA), has been studied as an inhibitor for copper corrosion in nitric acid. iosrjournals.org Experimental results show that its inhibition efficiency increases with higher concentrations.
| Concentration (mol/L) | Corrosion Rate (g.m⁻².h⁻¹) | Inhibition Efficiency (%) |
| 0 | 1.13 | - |
| 10⁻⁵ | 0.58 | 48.67 |
| 10⁻⁴ | 0.43 | 61.94 |
| 5x10⁻⁴ | 0.28 | 75.22 |
| 10⁻³ | 0.16 | 85.84 |
| Data derived from a study on copper corrosion inhibition by 2-TB6MBXA in 2M HNO₃ at 298 K. iosrjournals.org |
The effectiveness of benzoxazole derivatives as corrosion inhibitors is fundamentally linked to their adsorption onto the metal surface. This process can occur through physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the inhibitor molecule and the metal. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have provided insights into these mechanisms. iosrjournals.orgui.edu.ng The heteroatoms (nitrogen and oxygen) in the benzoxazole ring possess lone pairs of electrons, making them primary sites for adsorption. ui.edu.ng These electron-rich centers can donate electrons to the vacant d-orbitals of the metal atoms, establishing a coordinate bond. ui.edu.ngresearchgate.net Furthermore, the π-electrons of the benzene (B151609) ring can interact with the metal surface, enhancing the adsorption process. iosrjournals.org
For 2-Thiobenzyl-6-methylbenzoxazole, studies indicate that the adsorption process on a copper surface fits the Langmuir adsorption isotherm model, which is characteristic of a chemisorption mechanism. iosrjournals.org Molecular dynamics simulations further show that inhibitor molecules tend to adsorb in a flat or parallel orientation on the metal surface, maximizing the contact area and thus the protective coverage. imist.ma
The performance of corrosion inhibitors can often be significantly enhanced by using them in combination with other substances, a phenomenon known as synergism. nma.gov.aumdpi.com This is an area of interest for benzoxazole-based inhibitors, where the goal is to achieve greater protection than the sum of the individual components. nma.gov.au
A common strategy involves the addition of halide ions (e.g., iodide, I⁻) to the inhibitor formulation. Halide ions can adsorb onto the metal surface, altering its charge and facilitating the subsequent adsorption of the organic inhibitor cations. mdpi.com Another approach is to mix two or more different organic inhibitors. For example, the combination of oleic imidazoline (B1206853) and 2-mercaptobenzimidazole (B194830) has been shown to have a synergistic effect in protecting carbon steel. ijcce.ac.ir While specific studies on the synergistic effects of this compound derivatives are not extensively detailed, the known behavior of similar heterocyclic inhibitors suggests this is a promising avenue for improving their efficacy. nma.gov.auijcce.ac.ir The principle relies on the combined action of different molecules to create a more robust and resilient protective film on the metal surface. ijcce.ac.ir
This compound as a Core Structure in Agrochemical Discovery
The benzoxazole ring system is a crucial scaffold in the discovery and development of new agrochemicals. mdpi.comcore.ac.uk Its structure is found in various natural products and serves as a versatile starting point for synthesizing compounds with a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comcore.ac.ukjustdial.com The widespread use of the benzoxazole core is driven by the need for new, effective solutions to manage crop diseases, pests, and weeds, which pose significant threats to global agricultural production. mdpi.com
Research over the past two decades has increasingly focused on benzoxazole derivatives for agricultural applications. mdpi.com Numerous studies have synthesized and evaluated these compounds against various plant pathogens and pests, leading to the identification of several promising candidates. The structure-activity relationship (SAR) is a key aspect of this research, aiming to understand how different substituents on the benzoxazole ring influence its biological efficacy. mdpi.comnih.gov
The following table highlights examples of benzoxazole derivatives and their reported agrochemical activities.
| Compound Type | Target Organism/Activity | Reference |
| 2-Phenylbenzoxazole derivatives | Fungicidal (e.g., against Sphaerotheca fuliginea) | mdpi.com |
| 5- or 6-methyl-2-phenylbenzoxazoles | Antibacterial (e.g., against Staphylococcus aureus) | nih.gov |
| General Benzoxazole Derivatives | Herbicidal, Insecticidal | core.ac.ukjustdial.com |
| Dihydropyrano[2,3-c]pyrazoles | Biodegradable agrochemicals | ijirset.com |
The continued exploration of this compound and its derivatives as a core structure holds significant potential for the future development of novel and more effective agrochemicals. mdpi.com
Herbicidal Activities
The benzoxazole scaffold is a significant heterocyclic structure that has been explored for a variety of agrochemical applications, including herbicidal activity. mdpi.com While specific studies focusing exclusively on this compound are limited, research on related benzoxazole and benzoxazolinone derivatives provides insight into the potential of this compound class. General studies have noted that benzoxazole derivatives exhibit a broad spectrum of biological activities, including herbicidal properties. researchgate.net
The substitution pattern on the benzene ring of the benzoxazole core plays a crucial role in determining the biological activity. For instance, studies on benzoxazolinones, which are structurally related to benzoxazoles, have shown that introducing a halogen at the 6-position can enhance herbicidal activity. researchgate.net This suggests that modifications at the 6-position of the benzoxazole ring, such as with a methyl group, could be a viable strategy for developing new herbicidal agents. Furthermore, research comparing different azole compounds found that benzothiazoles, which are sulfur analogs of benzoxazoles, tend to show notable herbicidal activity. researchgate.net This points to the general potential of the benzo-fused azole framework in the creation of herbicides.
Insecticidal Applications
The benzoxazole moiety is a recognized pharmacophore in the development of new insecticidal agents. mdpi.com Research into derivatives has shown that the inclusion of this heterocyclic system can lead to potent biological effects against various insect pests.
A notable study focused on the synthesis of a series of o-carboxamidobenzamide compounds featuring a 2-(substituted phenyl)oxazole group. researchgate.net These compounds were evaluated for their insecticidal activity against the oriental armyworm (Mythimna separata Walker). Within this series, the compound 2-(2-bromophenyl)-N-(4-chloro-2-(methoxycarbamoyl)-6-methylphenyl)oxazole-4-carboxamide (compound 11p ) was identified as having the highest insecticidal activity. researchgate.netresearchgate.net This finding underscores the importance of the substitution pattern on the associated phenyl rings, indicating that a 6-methyl substituent on the N-phenyl ring can contribute positively to the compound's efficacy.
The following table presents data on the insecticidal activity of this key compound and a related analog against the oriental armyworm.
| Compound ID | Structure | Mortality Rate (%) at 500 mg/L |
| 11p | 2-(2-bromophenyl)-N-(4-chloro-2-(methoxycarbamoyl)-6-methylphenyl)oxazole-4-carboxamide | 58.3 |
| 11o | 2-(2-bromophenyl)-N-(4-chloro-2-(ethoxycarbamoyl)-6-methylphenyl)oxazole-4-carboxamide | 53.8 |
Data sourced from research on o-carboxamidobenzamide compounds containing a 2-(substituted phenyl)oxazole group. researchgate.net
Analytical and Spectroscopic Characterization Techniques for 6 Methylbenzoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 6-Methylbenzoxazole and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the comprehensive assembly of the molecular framework.
In the ¹H NMR spectrum of 6-methyl-2-phenylbenzoxazole, the methyl protons (CH₃) typically appear as a singlet around δ 2.50 ppm. rsc.org The aromatic protons exhibit a more complex pattern of multiplets in the region of δ 7.15-8.14 ppm, corresponding to the different electronic environments of the protons on the benzoxazole (B165842) and phenyl rings. rsc.org For instance, in a derivative, the protons of the benzoxazole ring system are observed at specific chemical shifts, aiding in their assignment. rsc.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For 6-methyl-2-phenylbenzoxazole, the methyl carbon (CH₃) resonates at approximately δ 21.5 ppm. rsc.org The various aromatic and heterocyclic carbons appear over a wider range, typically from δ 109.8 to 163.4 ppm, with the quaternary carbons of the oxazole (B20620) ring showing distinct chemical shifts. rsc.org The specific chemical shifts are sensitive to the substituents on the benzoxazole core. For example, the ¹³C NMR spectrum of 2,5-dimethylbenzoxazole (B1361385) shows characteristic signals that can be unambiguously assigned. ias.ac.in
The analysis of coupling constants and advanced 2D NMR techniques, such as COSY and HSQC, can further confirm the connectivity between protons and carbons, solidifying the structural assignment of complex this compound derivatives. The NMR data for various substituted benzoxazoles are well-documented in the scientific literature, providing a valuable resource for researchers in the field. rsc.orgrsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound | Nucleus | Methyl (CH₃) | Aromatic/Heterocyclic | Reference |
|---|---|---|---|---|
| 6-methyl-2-phenylbenzoxazole | ¹H | 2.50 (s) | 7.15-8.14 (m) | rsc.org |
| ¹³C | 21.5 | 109.8-163.4 | rsc.org | |
| 2,5-Dimethyl-1H-benzimidazole | ¹H | 2.41 (s), 2.62 (s) | 7.02-7.43 (m) | ias.ac.in |
| ¹³C | 14.9, 22.1 | 114.3-151.7 | ias.ac.in |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. This information is crucial for confirming the elemental composition and providing structural clues.
Under electron ionization (EI), the mass spectrum of 6-methyl-2-phenylbenzoxazole shows a prominent molecular ion peak (M⁺) at m/z 223, which corresponds to its molecular weight. rsc.org The fragmentation pattern provides further structural information. For instance, the mass spectrum of 2-methylbenzoxazole (B1214174) exhibits a molecular ion peak at m/z 133. nih.gov
High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. For example, the calculated mass for C₈H₇ClN₂ is 166.0298, with the found value being 166.0300, confirming the elemental composition of a chlorinated derivative. ias.ac.in Similarly, HRMS data for other derivatives provide strong evidence for their proposed structures. ias.ac.in
The fragmentation pathways of benzoxazole derivatives can be complex and are influenced by the nature and position of substituents. Analysis of these fragments can help to elucidate the structure of unknown compounds or confirm the identity of synthesized molecules. Online mass spectral databases, such as mzCloud, provide access to a wealth of mass spectra for compounds like this compound, aiding in identification and characterization. mzcloud.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound and its derivatives. megalecture.combellevuecollege.edu The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. megalecture.com
The IR spectrum of a this compound derivative will typically display a series of characteristic absorption bands. For instance, the C=N stretching vibration of the oxazole ring is usually observed in the region of 1580-1650 cm⁻¹. niscpr.res.in The C-O-C stretching vibrations of the ether linkage within the oxazole ring give rise to absorptions in the 1200-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. libretexts.org
In a product specification for this compound, the conformity of its infrared spectrum is a key quality control parameter. thermofisher.comthermofisher.com For derivatives containing other functional groups, such as a carbonyl group (C=O), a strong absorption band will be present in the region of 1680-1750 cm⁻¹, as seen in the IR spectrum of 2-((benzoxazol-2-yl)methylsulfonyl)acetic acid. niscpr.res.in The presence of an SO₂ group in a derivative is indicated by characteristic stretching bands around 1143 and 1326 cm⁻¹. niscpr.res.in
Table 2: Characteristic IR Absorption Frequencies for this compound and Derivatives
| Functional Group | Vibration | Frequency Range (cm⁻¹) |
|---|---|---|
| C=N (oxazole ring) | Stretching | 1580-1650 |
| C-O-C (ether) | Stretching | 1200-1250 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H (methyl) | Stretching | <3000 |
| C=O (carbonyl) | Stretching | 1680-1750 |
| SO₂ (sulfonyl) | Stretching | 1140-1160 and 1320-1340 |
X-ray Crystallography for Solid-State Structure Determination of this compound Complexes
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions of this compound complexes. utah.eduanton-paar.com This method is particularly valuable for understanding the coordination chemistry of this compound derivatives with metal ions.
Studies on metal complexes of benzoxazole derivatives have revealed diverse coordination modes. For instance, in cobalt(II) complexes with 2-methylbenzoxazole, the ligand coordinates to the metal center through the nitrogen atom of the oxazole ring. researchgate.net The resulting complexes can exhibit geometries such as distorted tetrahedral. researchgate.net
The crystal structure of a zinc(II) complex containing an oxazole ring has also been determined, providing detailed insights into the coordination environment of the zinc ion. core.ac.uk In a study of palladium and zinc halide complexes with benzoxazole and 2-methylbenzoxazole, X-ray crystallography confirmed that the ligands bind to the metal centers in a κ¹N fashion. nih.gov
The solid-state packing of these complexes is often stabilized by intermolecular forces such as hydrogen bonding and π-π stacking interactions, which can be precisely characterized by X-ray diffraction. ajol.info The detailed structural information obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these materials. nih.gov
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox-Active 6-Methylbenzoxazoles
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound derivatives. mdpi.comacademie-sciences.fr This is especially relevant for derivatives designed to be redox-active, for example, in the development of new materials for organic electronics or batteries. researchgate.net
In a study of novel redox-active organic materials, a 6-methyl-benzo[d]oxazol-2-yl)pyridin-1-ium chloride derivative was synthesized and its electrochemical behavior was characterized. researchgate.net Cyclic voltammetry measurements revealed the reduction and oxidation potentials of the molecule, providing information about its ability to accept and donate electrons. researchgate.net
The electrochemical behavior of triosmium clusters containing 2-methylbenzoxazole as a ligand has also been investigated. These complexes were found to exhibit two one-electron, quasi-reversible reduction processes. whitman.edu The reduction potentials are influenced by the electronic nature of the heterocyclic ligand.
Cyclic voltammetry can also be used for the quantitative determination of benzoxazole compounds. researchgate.net By studying the relationship between peak currents and concentration, analytical methods can be developed for the detection of these compounds. researchgate.net The electrochemical parameters obtained from these studies, such as diffusion coefficients and the number of electrons transferred, provide a deeper understanding of the redox mechanisms. researchgate.net
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways for Diversified 6-Methylbenzoxazole Scaffolds
The development of novel and efficient synthetic methodologies is crucial for generating a diverse range of this compound derivatives with varied substitution patterns. While established methods for benzoxazole (B165842) synthesis exist, future research is directed towards greener, more atom-economical, and regioselective approaches. researchgate.netrsc.org One area of focus is the use of transition-metal-catalyzed C-H activation and cross-coupling reactions to introduce functional groups at specific positions of the this compound core. Such strategies would allow for the late-stage diversification of complex molecules, providing rapid access to libraries of analogs for biological screening.
Furthermore, the exploration of multicomponent reactions (MCRs) presents a promising avenue for the one-pot synthesis of highly functionalized this compound scaffolds. nih.gov MCRs offer significant advantages in terms of efficiency and molecular diversity, enabling the construction of complex structures from simple starting materials in a single synthetic operation. The development of novel MCRs tailored for the synthesis of this compound derivatives is a key area for future investigation. Additionally, leveraging flow chemistry and microwave-assisted synthesis could accelerate the discovery and optimization of new synthetic routes, allowing for high-throughput synthesis and rapid reaction optimization. nih.gov
A summary of emerging synthetic strategies is presented in the table below:
| Synthetic Strategy | Description | Potential Advantages |
| Transition-Metal Catalysis | Utilization of catalysts (e.g., Palladium, Copper) to facilitate C-H activation and cross-coupling reactions for regioselective functionalization. | High regioselectivity, broad functional group tolerance, potential for late-stage diversification. |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. | High atom economy, operational simplicity, rapid generation of molecular diversity. |
| Photoredox Catalysis | Use of light-absorbing catalysts to initiate single-electron transfer processes, enabling novel bond formations under mild conditions. | Mild reaction conditions, access to unique reactivity, environmentally friendly. |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. | Enhanced safety, improved reproducibility, potential for automation and high-throughput synthesis. |
Deeper Mechanistic Understanding of Biological Activities of this compound Derivatives
While numerous this compound derivatives have demonstrated a wide array of biological activities, a deeper understanding of their mechanisms of action at the molecular level is often lacking. jocpr.com Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. Techniques such as chemical proteomics, transcriptomics, and metabolomics can be employed to identify the protein-binding partners and downstream cellular effects of bioactive this compound derivatives.
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. nih.govresearchgate.netresearchgate.net Systematic modifications of the this compound scaffold, coupled with robust biological evaluation, will continue to be a cornerstone of research in this area. These studies will not only help in identifying the key structural features required for a particular biological activity but also guide the design of more potent and selective compounds. For instance, understanding how different substituents on the benzoxazole ring and at the 2-position affect target binding and cellular activity is crucial for optimizing therapeutic potential. nih.govresearchgate.net
Key areas for mechanistic investigation include:
Target Identification and Validation: Utilizing techniques like affinity chromatography, photo-affinity labeling, and computational target prediction to identify the direct molecular targets of bioactive compounds.
Enzyme Inhibition Kinetics: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for derivatives that target specific enzymes.
Cellular Imaging: Using fluorescently tagged this compound derivatives to visualize their subcellular localization and interaction with cellular components in real-time.
Rational Design of this compound-Based Compounds with Enhanced Efficacy and Selectivity
The principles of rational drug design are pivotal for transforming promising this compound "hits" into lead compounds with improved therapeutic profiles. researchgate.net This approach involves leveraging structural information of the biological target to design molecules that bind with high affinity and selectivity. nih.gov For instance, if the three-dimensional structure of a target enzyme is known, computational docking studies can be used to predict the binding mode of this compound derivatives and guide the design of analogs with optimized interactions. nih.gov
A key challenge in drug development is achieving selectivity for the desired target over off-target proteins to minimize side effects. The design of this compound derivatives with enhanced selectivity can be achieved by exploiting subtle differences in the active sites or allosteric pockets of related proteins. dundee.ac.uk This may involve the introduction of specific functional groups that form unique interactions with the target protein. Furthermore, the concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is an emerging area where the versatile this compound scaffold could be applied to address complex diseases. researchgate.net
Strategies for enhancing efficacy and selectivity include:
Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography or NMR spectroscopy to determine the co-crystal structure of a this compound derivative bound to its target, providing a detailed blueprint for rational design.
Fragment-Based Drug Discovery (FBDD): Screening small molecular fragments for binding to the target and then growing or linking these fragments to generate more potent lead compounds.
Bioisosteric Replacement: Replacing certain functional groups within a bioactive this compound derivative with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Development of Advanced Computational Models for Predicting this compound Behavior
Computational modeling has become an indispensable tool in modern drug discovery and materials science. researchgate.net For this compound research, the development of advanced computational models can significantly accelerate the identification and optimization of new compounds with desired properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish a mathematical correlation between the chemical structure of this compound derivatives and their biological activity. nih.govresearchgate.netchemijournal.comresearchgate.net These models, once validated, can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound derivatives when interacting with biological targets, such as proteins or nucleic acids. researchgate.net These simulations can reveal important information about binding stability, conformational changes, and the role of solvent molecules in the binding process. Furthermore, the development of predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for the early identification of compounds with poor pharmacokinetic profiles, reducing the attrition rate in later stages of drug development. semanticscholar.org
Future directions in computational modeling for this compound research include:
Machine Learning and Artificial Intelligence: Employing advanced machine learning algorithms, such as deep neural networks, to develop more accurate and predictive QSAR and ADMET models based on large datasets.
Quantum Mechanical (QM) Calculations: Using QM methods to accurately calculate the electronic properties of this compound derivatives, which can be important for understanding their reactivity and interaction with biological targets. iosrjournals.org
Integrated Modeling Approaches: Combining multiple computational techniques, such as docking, MD simulations, and free energy calculations, to provide a more comprehensive and reliable prediction of the behavior of this compound-based compounds.
Expanding the Scope of this compound Applications in Emerging Technologies
Beyond their traditional use in medicinal chemistry, the unique photophysical and electronic properties of the benzoxazole scaffold open up possibilities for their application in a range of emerging technologies. For instance, many benzoxazole derivatives exhibit strong fluorescence, making them attractive candidates for the development of fluorescent probes for biological imaging and sensing. periodikos.com.brperiodikos.com.br Future research could focus on designing this compound-based probes that are sensitive to specific ions, pH changes, or the presence of certain biomolecules. nih.govrsc.org
The conjugated π-system of the benzoxazole ring also suggests potential applications in the field of organic electronics. google.com Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com Research in this area would involve the synthesis and characterization of novel this compound-containing polymers and small molecules with tailored electronic and optical properties.
Potential applications in emerging technologies are summarized below:
| Technology Area | Potential Application of this compound Derivatives | Key Properties to Optimize |
| Fluorescent Probes | Development of sensors for metal ions, pH, and biological molecules. Use in cellular and in vivo imaging. | High quantum yield, photostability, specific binding to target analyte, cell permeability. |
| Organic Electronics | Components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). | Tunable HOMO/LUMO energy levels, high charge carrier mobility, good thermal and morphological stability. |
| Materials Science | Incorporation into polymers to modify their optical or mechanical properties. Use as corrosion inhibitors. iosrjournals.org | Photostability, thermal stability, processability, specific functional groups for polymerization or surface binding. |
Q & A
Q. What are the established synthesis routes for 6-methylbenzoxazole, and what analytical methods validate its purity and structure?
this compound is synthesized via cyclization of ortho-substituted aniline derivatives or condensation reactions involving 2-aminophenol derivatives. Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure via characteristic proton shifts (e.g., methyl group at ~2.5 ppm and aromatic protons in the benzoxazole ring) .
- Mass Spectrometry (MS) : For molecular ion confirmation (m/z 133.147) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per commercial standards) .
Q. What are the critical physical properties of this compound, and how are they experimentally determined?
Key properties include:
- Melting Point : 29–31°C (determined via differential scanning calorimetry) .
- Boiling Point : 206.5°C at 760 mmHg (measured using distillation under controlled pressure) .
- Density : 1.149 g/cm³ (pycnometry or gas displacement methods) .
- Solubility : Hydrophobic nature requires solvents like DMSO or ethanol for dissolution, quantified via gravimetric analysis .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the binding interactions of this compound with enzymatic targets like NAMPT?
In structural studies, this compound occupies subsite-III of NAMPT, with solvent-accessible surface area (39.720 Ų) indicating partial exposure to the solvent. The hydrophobic methyl group interacts with residues like Ala379 and Ile309, while higher thermal B-factors (38.66 Ų) suggest weaker binding compared to nicotinamide and benzene moieties . Methodological Tip : Use resolution-enhanced crystallography (≤1.8 Å) to resolve flexible regions and validate binding via electron density maps.
Q. How can researchers resolve contradictions in binding affinity data for this compound derivatives?
Discrepancies may arise from differences in experimental conditions (e.g., pH, ionic strength) or assay types (e.g., enzymatic vs. cellular assays). To mitigate:
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) under controlled buffer conditions .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to assess on/off rates .
- Molecular Dynamics (MD) Simulations : Model solvent effects and conformational flexibility to explain variability .
Q. What experimental strategies are optimal for evaluating the biological activity of this compound in cancer models?
- NAMPT Inhibition Assays : Measure NAD+ depletion in NAPRT-deficient cancer cells using LC-MS .
- Cellular Viability Tests : Combine with EMT-subtype cell lines (e.g., A4276-sensitive models) and validate via Western blotting for apoptosis markers .
- Selectivity Profiling : Compare IC₅₀ values across NAMPT isoforms and related enzymes to assess specificity .
Q. How can computational modeling guide the optimization of this compound derivatives for enhanced stability?
- Docking Studies : Identify subsite-III modifications (e.g., bulky substituents) to improve hydrophobic interactions .
- Solvent Accessibility Analysis : Use tools like PyMOL to calculate solvent-exposed regions and prioritize modifications reducing exposure .
- ADMET Prediction : Apply QSAR models to predict metabolic stability and toxicity early in design .
Q. What methodologies address the stability challenges of this compound under experimental conditions?
Q. How should researchers approach impurity profiling in this compound samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
